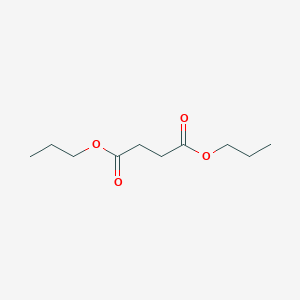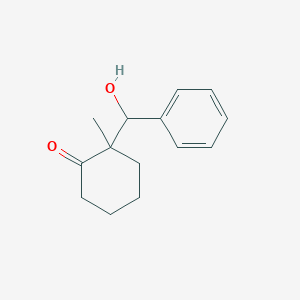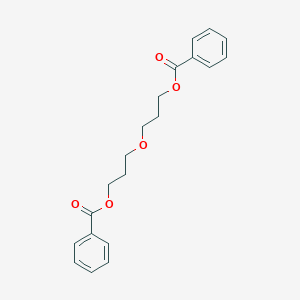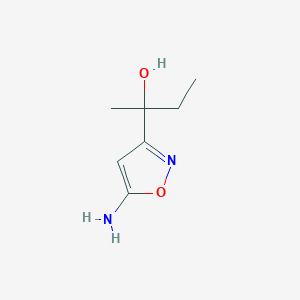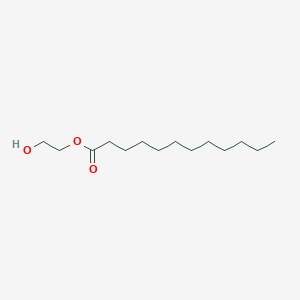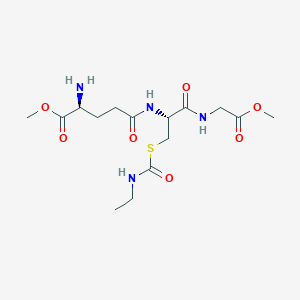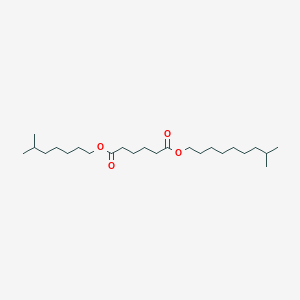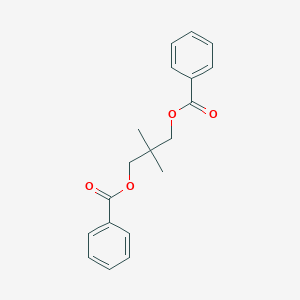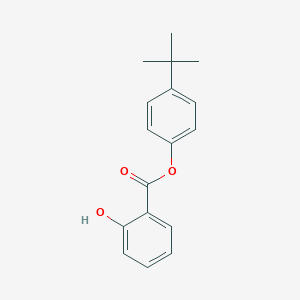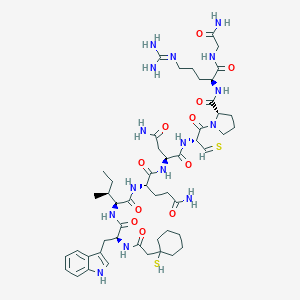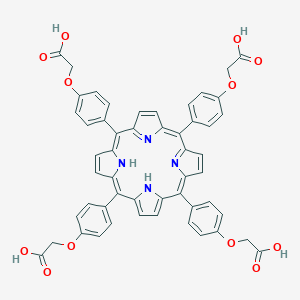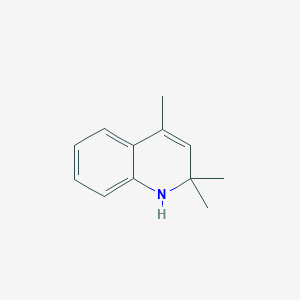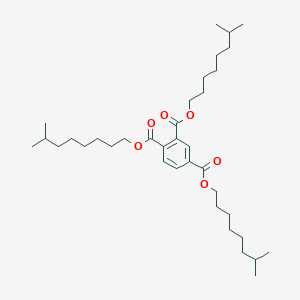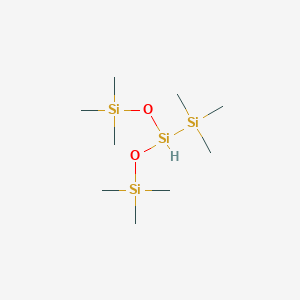
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane is a chemical compound with the molecular formula C12H36O2Si4. It is commonly known as HMDS, and it is widely used in various scientific research applications. HMDS is a colorless and transparent liquid with a boiling point of 126 °C and a density of 0.79 g/mL. It is highly volatile and flammable, and it should be handled with care.
Mecanismo De Acción
The mechanism of action of HMDS is based on its ability to form strong covalent bonds with various functional groups, such as hydroxyl, carboxyl, and amino groups. The silylation reaction involves the replacement of the hydrogen atom in the functional group with a trimethylsilyl group. This reaction helps to protect the functional group from further reactions and to improve its stability and reactivity.
Efectos Bioquímicos Y Fisiológicos
HMDS is not intended for use in pharmaceuticals or medical applications, and there is limited information available regarding its biochemical and physiological effects. However, it is known that HMDS can cause skin and eye irritation, and it should be handled with care to avoid exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HMDS in lab experiments is its ability to improve the adhesion and stability of various materials and compounds. This can help to improve the accuracy and reproducibility of the experimental results. However, one of the main limitations of using HMDS is its high volatility and flammability, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the use of HMDS in scientific research. One of the main directions is the development of new and improved synthesis methods that can increase the purity and yield of HMDS. Another direction is the exploration of new applications for HMDS in fields such as biotechnology and nanotechnology. Additionally, there is a need for further research into the potential toxicological effects of HMDS and its environmental impact.
Métodos De Síntesis
The synthesis of HMDS is usually carried out through the reaction of hexachlorodisiloxane with magnesium in the presence of trimethylsilyl chloride. The reaction produces magnesium chloride and HMDS as the main products. The purity of the HMDS can be increased through distillation and other purification methods.
Aplicaciones Científicas De Investigación
HMDS is widely used in various scientific research applications, such as in the field of material science, electronics, and chemistry. In material science, HMDS is used as a surface treatment agent to improve the adhesion of various materials, such as metals, ceramics, and polymers. In electronics, HMDS is used as a photoresist adhesion promoter, which helps to improve the resolution and sensitivity of lithographic processes. In chemistry, HMDS is used as a silylating agent, which helps to protect and modify various functional groups in organic compounds.
Propiedades
Número CAS |
139347-50-5 |
|---|---|
Nombre del producto |
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane |
Fórmula molecular |
C9H28O2Si4 |
Peso molecular |
280.66 g/mol |
Nombre IUPAC |
trimethyl-[trimethylsilyl(trimethylsilyloxy)silyl]oxysilane |
InChI |
InChI=1S/C9H28O2Si4/c1-13(2,3)10-12(15(7,8)9)11-14(4,5)6/h12H,1-9H3 |
Clave InChI |
PLFZASMKXQOBLS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[SiH](O[Si](C)(C)C)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)O[SiH](O[Si](C)(C)C)[Si](C)(C)C |
Sinónimos |
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



